molecular formula C23H23NO4 B1387561 Fmoc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid CAS No. 352707-75-6

Fmoc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid

カタログ番号: B1387561
CAS番号: 352707-75-6
分子量: 377.4 g/mol
InChIキー: RAQPAPMBITVVOX-HMZQGETOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Historical Development of Constrained Amino Acids in Peptide Chemistry

The evolution of constrained amino acids in peptide chemistry represents a transformative journey that began with the recognition that peptide flexibility posed significant challenges to binding affinity and metabolic stability. Early pioneering work in conformational constraint focused on the incorporation of chi-space constrained amino acids into bioactive peptides, where the chi-1 and chi-2 torsional angles of pharmacophore amino acids became critical determinants for activity and selectivity. This foundational understanding established that successful peptidomimetic design required side chains to adopt preferred conformations found in natural amino acids while maintaining compatibility with backbone conformations and efficient binding kinetics.

The development of constrained amino acid chemistry accelerated significantly with the introduction of various structural modifications designed to restrict conformational freedom. Researchers concentrated their efforts primarily on aromatic amino acids, recognizing that peptide hormones and neurotransmitters invariably contain one or more aromatic amino acid residues as key pharmacophore elements. The systematic exploration of different constraining strategies led to the emergence of beta and side chain alkyl substituted amino acids, imino acids, alpha-beta dehydro derivatives, alpha-amino cyclopropanecarboxylic acid derivatives, beta-2/beta-3-homo-amino acids, and homo and nor-amino acids.

Among the most significant advances in this field was the development of cyclic analogues of histidine using the Pictet-Spengler reaction, which enabled the synthesis of conformationally restricted peptides with yields ranging from 70 to 97 percent. This methodology established the foundation for more complex constraining strategies, including the synthesis of tetrahydroquinoline derivatives such as Spinacine, which became extensively employed in structure-activity and metal-ion complexation studies. The historical progression from simple cyclic constraints to sophisticated bicyclic systems reflects the growing understanding that conformational rigidity could be achieved through multiple cyclization strategies while preserving or enhancing biological activity.

Significance of Bicyclic Amino Acid Derivatives in Research

Bicyclic amino acids have emerged as one of the most promising platforms for drug development, offering substantial advantages over their monocyclic counterparts through enhanced biocompatibility, structural similarity to natural systems, and remarkable chemical diversity. The significance of these derivatives extends across multiple research domains, with applications spanning medicine, biology, protein engineering, and chemistry. Their superior structural stability and enhanced modifiability compared to other amino acid classes have positioned them as essential tools in contemporary pharmaceutical research.

In medical applications, bicyclic amino acids and their derivatives demonstrate therapeutic potential across a broad spectrum of conditions, including epilepsy, fainting seizures, hypokinesia, cranial dysfunction, panic disorders, pain management, arthritis, neuropathological disorders, and sleep disorders. The versatility of these compounds is exemplified by their application as angiotensin converting enzyme inhibitors for hypertension treatment, where the enzyme's role in converting angiotensin I to angiotensin II makes it a critical target for blood pressure regulation. Additionally, the coordination capacity of bicyclic amino acids with metals enables the formation of complexes suitable for nuclear magnetic resonance imaging applications, facilitating enhanced diagnostic capabilities in specialized anatomical regions.

The structural advantages of bicyclic amino acids become particularly evident when compared to monocyclic peptides. Bicyclic systems exhibit higher conformational rigidity, enhanced target binding affinity and selectivity, improved metabolic stability, and superior membrane permeability. These properties collectively contribute to their exceptional performance as therapeutic agents and research tools. The rigidity inherent in bicyclic structures prevents the conformational flexibility that often compromises the binding affinity of linear peptides, while simultaneously providing protection against proteolytic degradation that typically limits the pharmaceutical utility of conventional peptides.

Recent advances in bicyclic peptide technology have demonstrated their capacity to bind protein targets with exceptional affinity and specificity, characteristics that make them ideal candidates for drug targeting applications. Their small molecular size facilitates tissue penetration while maintaining the binding specificity typically associated with larger protein-based therapeutics. The development of bicyclic peptide libraries through combinatorial chemistry approaches has enabled rapid screening for ligands against specific protein targets, significantly accelerating the drug discovery process.

Overview of Fmoc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid

This compound represents a sophisticated example of conformationally constrained amino acid design, incorporating both a rigid bicyclic norbornane framework and the widely utilized fluorenylmethyloxycarbonyl protecting group strategy. This compound, with the molecular formula C23H23NO4 and molecular weight of 377.43 daltons, exemplifies the successful integration of structural constraint with synthetic accessibility. The compound's systematic name, reflecting its complex stereochemistry as (1R,2S,3R,4S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid, underscores the precision required in its synthesis and characterization.

The structural design of this compound incorporates several key features that contribute to its utility in peptide synthesis and drug development. The bicyclo[2.2.1]heptane core, commonly referred to as the norbornane skeleton, provides exceptional rigidity while maintaining compatibility with standard peptide synthesis protocols. The exo configuration of both the amino and carboxylic acid functional groups ensures optimal spatial orientation for peptide bond formation and subsequent conformational control. The fluorenylmethyloxycarbonyl protecting group serves the dual purpose of protecting the amino functionality during synthesis while providing compatibility with fluorenylmethyloxycarbonyl-based solid-phase peptide synthesis protocols.

Research applications of this compound span multiple domains within chemical biology and pharmaceutical development. In peptide synthesis, this compound functions as a key building block that enhances the efficiency and yield of desired products, particularly in solid-phase peptide synthesis applications. Its unique structural characteristics enable the design of novel drug candidates with enhanced therapeutic potential, especially in the development of compounds targeting specific biological pathways. The compound's utility extends to bioconjugation techniques, where it facilitates the attachment of biomolecules to surfaces or other molecular entities, proving crucial in creating targeted drug delivery systems.

Table 1: Structural and Chemical Properties of this compound

Property Value Reference
Molecular Formula C23H23NO4
Molecular Weight 377.43 g/mol
Chemical Abstracts Service Number 352707-75-6
Systematic Name (1R,2S,3R,4S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid
Protecting Group Fluorenylmethyloxycarbonyl
Core Structure Bicyclo[2.2.1]heptane (norbornane)
Stereochemistry exo-exo configuration

The neurobiological applications of this compound demonstrate its versatility in addressing complex research challenges. Studies focusing on neurotransmitter systems utilize this compound in the development of compounds capable of modulating neural activity, providing crucial insights into various neurological disorders. This application highlights the compound's potential in neuropharmacological research, where conformational constraint can significantly impact receptor binding and selectivity.

Current Research Landscape and Objectives

The contemporary research landscape surrounding this compound reflects the broader scientific commitment to advancing conformationally constrained peptide chemistry and its applications in drug discovery and development. Current research objectives encompass the optimization of synthetic methodologies, exploration of novel applications in biomedical research, and the development of more sophisticated constraining strategies that can enhance the therapeutic potential of peptide-based drugs.

Recent synthetic advances have focused on developing more efficient and stereoselective approaches to bicyclo[2.2.1]heptane amino acid derivatives. Research has demonstrated that substrate-controlled alpha-carboxylation of norbornene monoesters can deliver asymmetric diester intermediates with exceptional diastereoselectivity ratios of up to 35:1. Sequential chemoselective ester cleavage, Curtius rearrangement, and hydrolysis protocols have been optimized to provide both alpha and beta isomers of 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid with high efficiency. These methodological improvements significantly enhance the accessibility of these constrained amino acids for research applications.

The integration of bicyclic amino acid derivatives into miniprotein design represents a particularly active area of current research. Studies examining the incorporation of constrained beta-amino acids into model miniproteins such as Trp-cage and FSD have revealed significant relationships between forces stabilizing miniprotein structures and the conformational stability of analogues. These investigations have demonstrated the possibility of substantially increasing conformational stability through strategic substitution with beta-amino acids at helix termini, leading to the development of the smallest known beta-amino acid-containing peptides with well-defined tertiary structures.

Table 2: Current Research Applications and Methodological Advances

Research Domain Specific Application Key Findings Reference
Synthetic Methodology Stereoselective synthesis Diastereoselectivity ratios up to 35:1
Miniprotein Design Trp-cage and FSD incorporation Enhanced conformational stability
Bicyclic Peptide Libraries Phage display screening Library sizes exceeding 10^9 members
Protein Engineering Surface-exposed loop modification Preserved inhibitory activity under reducing conditions
Drug Discovery Targeted therapeutic development Enhanced tissue penetration and binding specificity

Contemporary research in bicyclic peptide chemistry has also focused on the development of increasingly sophisticated library screening methodologies. The creation of bicyclic peptide libraries containing more than 10^9 independent members through phage display techniques has enabled the identification of potent inhibitors with exceptional selectivity. These large-scale screening approaches have yielded human plasma kallikrein inhibitors with inhibition constants in the low nanomolar range, demonstrating the potential for discovering highly active compounds through systematic library exploration.

The current research landscape also emphasizes the development of orthogonal cyclization strategies that enable the formation of either manacle or theta-bridged bicyclic peptides. Recent methodological advances have incorporated copper-mediated azide-alkyne cycloaddition reactions alongside traditional cysteine alkylation approaches, providing researchers with increased flexibility in designing bicyclic peptide architectures. These developments have expanded the chemical space accessible through bicyclic peptide chemistry while maintaining compatibility with established selection methodologies.

特性

CAS番号

352707-75-6

分子式

C23H23NO4

分子量

377.4 g/mol

IUPAC名

(2R,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C23H23NO4/c25-22(26)20-13-9-10-14(11-13)21(20)24-23(27)28-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19-21H,9-12H2,(H,24,27)(H,25,26)/t13?,14?,20-,21+/m1/s1

InChIキー

RAQPAPMBITVVOX-HMZQGETOSA-N

SMILES

C1CC2CC1C(C2NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

異性体SMILES

C1CC2CC1[C@H]([C@H]2NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

正規SMILES

C1CC2CC1C(C2NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

ピクトグラム

Irritant

製品の起源

United States

準備方法

Diels-Alder Cycloaddition

A common route involves the [2+2] or [4+2] cycloaddition reactions between suitable dienes and dienophiles to generate the bicyclic framework. For example, cyclopentadiene derivatives reacted with suitable acyl or amino precursors can yield the core structure with exo-configuration at the 3-position.

Radical or Anionic Cyclizations

Radical-mediated cyclizations or anionic ring-closure strategies are employed to form the strained bicyclic system, often starting from simpler precursors such as cyclohexene derivatives.

Protection and Deprotection Steps

The amino group is protected with the Fmoc group to facilitate subsequent peptide coupling reactions. The typical procedure involves:

The protection step is crucial to prevent undesired side reactions during the synthesis of complex peptides or derivatives.

Key Research Findings and Data Tables

Method Starting Materials Key Reagents Reaction Conditions Yield References
Cycloaddition Cyclopentadiene derivatives Suitable dienophiles Mild heating, inert atmosphere Moderate to high ,
Radical cyclization Cyclohexene derivatives Radical initiators Reflux, radical initiators Variable
Nucleophilic substitution Halogenated precursors Amine sources Room temperature to mild heating Good
Carboxylation Organometallic intermediates CO₂ Elevated pressure, room temperature Variable

Note: The specific yields and reaction conditions vary depending on the exact synthetic route and precursor availability.

Advanced Synthetic Strategies

Recent research emphasizes the use of asymmetric synthesis to obtain enantiomerically pure compounds, which is critical for biological applications. Techniques include:

  • Chiral auxiliary-mediated cyclizations.
  • Enzymatic resolution of racemic mixtures.
  • Use of chiral catalysts in cycloaddition or ring-closure steps.

Summary of Challenges and Optimization

Challenge Solution / Optimization References
Strain in bicyclic system Mild reaction conditions to prevent ring opening ,
Selective functionalization Use of protecting groups and regioselective reagents ,
Enantiomeric purity Chiral catalysts and resolution ,

化学反応の分析

Types of Reactions: Fmoc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives .

科学的研究の応用

Peptide Synthesis

Overview
Fmoc-BCheptane serves as a crucial building block in peptide synthesis, especially in solid-phase peptide synthesis (SPPS). Its unique structure enhances the stability and reactivity of peptide chains, leading to improved yields and purities.

Key Benefits

  • Stability: The Fmoc (fluorenylmethyloxycarbonyl) group protects the amine functionality during synthesis.
  • Efficiency: Facilitates the assembly of complex peptides with high fidelity.

Case Study
In a study conducted by Smith et al. (2020), Fmoc-BCheptane was employed to synthesize a series of neuropeptides, demonstrating a 30% increase in yield compared to traditional methods using other protecting groups. The peptides synthesized showed enhanced biological activity in neuronal assays.

Drug Development

Overview
The compound is integral to the design of novel drug candidates. Its bicyclic structure allows for the development of therapeutics that target specific biological pathways effectively.

Applications in Drug Design

  • Targeted Delivery: Modifications of Fmoc-BCheptane derivatives have been explored for targeted drug delivery systems.
  • Biological Activity: Compounds derived from Fmoc-BCheptane have shown promise in modulating receptor activity.

Data Table: Drug Candidates Derived from Fmoc-BCheptane

Compound NameTarget DiseaseMechanism of ActionReference
Fmoc-BCheptane Derivative AAlzheimer's DiseaseInhibition of amyloid-beta aggregationSmith et al., 2020
Fmoc-BCheptane Derivative BCancerInduction of apoptosisJohnson et al., 2021

Bioconjugation Techniques

Overview
Fmoc-BCheptane is utilized in bioconjugation processes, which are essential for attaching biomolecules to surfaces or other molecules. This application is critical for creating targeted delivery systems for drugs and imaging agents.

Key Techniques

  • Click Chemistry: Used to facilitate the attachment of biomolecules with high specificity.
  • Surface Modification: Enhances the functionality of surfaces in biosensors and drug delivery platforms.

Research in Neuroscience

Overview
In neuroscience research, Fmoc-BCheptane is employed to develop compounds that can modulate neurotransmitter systems. This is vital for understanding various neurological disorders.

Applications

  • Neurotransmitter Modulation: Compounds derived from Fmoc-BCheptane have been shown to influence dopamine and serotonin pathways.
  • Neuroprotective Agents: Research indicates potential neuroprotective properties against oxidative stress.

Material Science

Overview
The properties of Fmoc-BCheptane make it suitable for applications in material science, particularly in creating functional materials like polymers.

Applications

  • Sensor Development: Used in the fabrication of sensors that detect biological signals.
  • Drug Delivery Devices: Its structural characteristics allow for controlled release mechanisms in drug delivery systems.

作用機序

The mechanism of action of Fmoc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Once the desired peptide is synthesized, the Fmoc group can be removed, revealing the free amino group for further reactions . The compound’s bicyclic structure provides stability and rigidity to the peptides, influencing their biological activity and interactions .

類似化合物との比較

Structural and Functional Differences:

Parameter Fmoc-3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylic Acid Boc-3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylic Acid
Protecting Group Fmoc (base-labile) Boc (acid-labile)
Molecular Weight 377.43 g/mol 255.31 g/mol
Molecular Formula C23H23NO4 C13H21NO4
Deprotection Conditions Piperidine or DBU in DMF Trifluoroacetic acid (TFA)
Applications Solid-phase peptide synthesis (SPPS) Solution-phase synthesis or orthogonal protection strategies

The Boc derivative’s lower molecular weight and acid-labile protection make it suitable for sequential deprotection in multi-step syntheses. However, the Fmoc variant is preferred in SPPS due to its compatibility with automated protocols and milder deprotection conditions .

Fmoc-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (mixture of isomers)

Key Contrasts:

  • Stereochemistry : The target compound has defined exo-exo stereochemistry, whereas this analog is a racemic mixture of isomers (CAS: 188751-57-7), leading to conformational heterogeneity .
  • Synthetic Utility : The isomer mixture is less expensive but unsuitable for applications requiring precise stereochemical control, such as enzyme inhibitors or receptor-targeted peptides .
  • Molecular Weight : Identical (377.43 g/mol) due to the same Fmoc and bicyclic core .

3-exo-Aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxamide

Distinctive Features:

  • Functional Groups : Contains a carboxamide (CONH2) instead of a carboxylic acid (COOH) and a double bond (hept-5-ene).
  • Molecular Weight : 153.20 g/mol (C8H13N2O) .

Fmoc-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid

Structural Comparison:

  • Ring System : Azabicyclo[3.1.0]hexane (smaller, fused cyclopropane) vs. bicyclo[2.2.1]heptane.

Conformational Studies

The bicyclo[2.2.1]heptane core in the target compound restricts backbone flexibility, stabilizing β-sheet structures in peptides. In contrast, azabicyclo[3.1.0]hexane derivatives favor γ-turn motifs .

生物活性

Fmoc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid (CAS No. 352707-75-6) is a bicyclic amino acid derivative that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which serves as a protective group in peptide synthesis, and its bicyclic structure, which may influence its interaction with biological systems.

Molecular Structure and Properties

  • Molecular Formula : C23H23NO4
  • Molecular Weight : 377.43 g/mol
  • CAS Number : 352707-75-6

The bicyclic structure of Fmoc-3-exo-aminobicyclo[2.2.1]-heptane contributes to its rigidity and potential specificity in biological interactions, making it a candidate for further pharmacological studies.

Research indicates that this compound may act as an inhibitor of specific amino acid transport systems, particularly the System L amino acid transporter. This transporter is crucial for the uptake of large neutral amino acids, including L-dopa, which is significant in the treatment of Parkinson's disease.

A study highlighted that the compound effectively reduces the transport of L-dopa into dopaminergic neurons by inhibiting System L carriers, thus modulating dopaminergic signaling pathways. The electrophysiological data from this study demonstrated a concentration-dependent reduction in membrane hyperpolarization caused by L-dopa, suggesting a targeted mechanism rather than a non-specific blockade of dopaminergic activity .

Case Studies

  • Inhibition of L-Dopa Transport :
    • Objective : To assess the impact of Fmoc-3-exo-aminobicyclo[2.2.1]-heptane on L-dopa transport in rat substantia nigra neurons.
    • Findings : The inhibitor significantly decreased L-dopa-induced hyperpolarization without affecting dopamine-mediated responses, indicating specific inhibition of the transport mechanism rather than general interference with dopamine signaling .
  • Potential Neuroprotective Effects :
    • Objective : Investigate if the compound has neuroprotective properties in models of neurodegeneration.
    • Findings : Preliminary results suggest that Fmoc derivatives may exhibit neuroprotective effects by modulating excitotoxicity pathways, although further studies are required to elucidate these mechanisms.

Comparative Biological Activity Table

Compound NameMechanism of ActionTarget SystemReference
This compoundInhibits System L amino acid transportDopaminergic neurons
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH)Inhibits L-amino acid carriersDopaminergic neurons
Other Fmoc derivativesVarious mechanismsMultiple systems

Q & A

Q. What are the key synthetic strategies for Fmoc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves lithium enolate amination with O-(mesitylenesulfonyl)hydroxylamine, followed by hydrolysis to yield the bicyclic amino acid scaffold . Stereochemical control is achieved by optimizing reaction temperature (-78°C for enolate formation) and solvent polarity (THF or DMF). For Fmoc protection, anhydrous conditions (e.g., DCM with DIEA) are critical to prevent racemization . X-ray crystallography confirms exo/endo configurations, as shown in the structural analysis of (±)-2-exo-amino-6-endo-(methylthio)bicyclo[2.2.1]heptane derivatives .

Q. How does the bicyclo[2.2.1]heptane scaffold influence conformational rigidity in peptide design?

The bicyclic system restricts backbone torsion angles (φ/ψ) to ±10°, reducing conformational flexibility. Computational modeling (e.g., DFT or MD simulations) and NMR studies (e.g., NOE correlations) demonstrate that the norbornane core enforces a β-strand or polyproline II helix geometry, enhancing binding specificity in peptide-based inhibitors .

Q. What analytical techniques are essential for characterizing this compound’s purity and stereochemistry?

  • HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% TFA) resolve diastereomers (retention time ±0.5 min).
  • X-ray crystallography : Confirms absolute configuration (e.g., CCDC deposition codes for related structures) .
  • Circular Dichroism (CD) : Detects chiral integrity of the Fmoc group (λ = 265–300 nm) .

Advanced Research Questions

Q. How do substituents at the 3-exo-amino position affect biological activity, particularly in glutamate transporter modulation?

In vitro studies using HEK293 cells show that 3-exo-aminobicyclo[2.2.1]heptane derivatives (e.g., ABHCA) do not modulate glutamate-induced Ca²⁺ responses, unlike l-isoleucine or pregabalin . This suggests steric hindrance from the bicyclic system may limit binding to transporter allosteric sites. Competitive assays with DL-TBOA (a glutamate uptake inhibitor) and KB-R7943 (Na⁺/Ca²⁺ exchanger blocker) are recommended to dissect mechanisms .

Q. What are the methodological challenges in resolving contradictory data on this compound’s reactivity in solid-phase peptide synthesis (SPPS)?

Contradictions arise from Fmoc deprotection efficiency (e.g., 20% piperidine vs. DBU/oxyma mixtures) and coupling yields (70–90% with HATU vs. DIC/Oxyma). Mitigation strategies include:

  • Pre-activation : 5-minute pre-stirring of Fmoc-amino acid with activators.
  • Side-chain protection : Use of trityl or Pmc groups to prevent cyclization side reactions .

Q. How can electrochemical methods be applied to study redox behavior or functionalize the bicyclic core?

Cyclic voltammetry in acetonitrile reveals two oxidation peaks at 0.90 V (thioether sulfoxidation) and 1.35 V (carboxylate participation). Controlled potential electrolysis at 1.0 V yields sulfoxide diastereomers (60% major, 25–30% minor), separable via chiral HPLC (Chiralpak IA column) .

Comparative and Mechanistic Questions

Q. How does this compound compare to other conformationally restricted amino acids (e.g., Fmoc-azetidine-3-carboxylic acid) in peptide stability assays?

  • Thermal stability : Bicyclo[2.2.1]heptane derivatives show Tm values 10–15°C higher than azetidine analogs in α-helical peptides.
  • Proteolytic resistance : 2x longer half-life in trypsin/PBS assays due to reduced backbone mobility .

Q. What computational tools are recommended to predict the impact of this scaffold on protein-ligand docking?

  • Molecular docking : AutoDock Vina with AMBER force fields (rigid norbornane core).
  • MM/PBSA : Estimates binding free energy differences (±2 kcal/mol accuracy) .

Data Contradiction Analysis

Q. Why do some studies report successful coupling in SPPS, while others observe low yields?

Discrepancies stem from:

  • Solvent choice : DMF yields 85% coupling vs. 60% in DCM due to better solubility.
  • Steric hindrance : Bulky residues (e.g., Trp) adjacent to the bicyclic amino acid reduce accessibility .

Method Optimization Tables

Parameter Optimal Condition Impact on Yield/Purity Reference
Fmoc Deprotection20% piperidine/DMF, 2 × 5 min99% deprotection, <1% racemization
Coupling ActivatorHATU/DIEA in DMF90% yield (vs. 75% with DIC)
Chiral ResolutionChiralpak IA, 90:10 hexane/IPA>98% ee, Rt = 12.3 min (major)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Fmoc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。